An In-Depth Technical Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: A Novel Scaffold for Drug Discovery
An In-Depth Technical Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical entities with improved pharmacological profiles is perpetual. A significant shift away from flat, aromatic structures towards three-dimensional, sp³-rich molecules has emerged as a key strategy to enhance drug-like properties. Within this paradigm, spirocyclic systems, particularly those containing small, strained rings, have garnered considerable attention. The 2-azaspiro[3.3]heptane core, a rigid bicyclic motif, has been identified as a valuable bioisostere for the ubiquitous piperidine ring, a common fragment in numerous approved drugs.[1][2] This structural substitution can lead to improved metabolic stability, aqueous solubility, and novel intellectual property positions.[1] This guide focuses on a specific, promising derivative of this class: 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a molecule poised for exploration in various therapeutic areas, particularly within the central nervous system (CNS).
Physicochemical Properties of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol
At the heart of understanding any potential drug candidate are its fundamental chemical and physical properties. These characteristics dictate its behavior in biological systems and influence formulation and delivery strategies.
| Property | Value | Source |
| CAS Number | 1263296-81-6 | [3] |
| Molecular Formula | C₁₉H₂₁NO | [3] |
| Molecular Weight | 279.37 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
| Solubility | Not publicly available | N/A |
While specific experimental data for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol is not widely published, the presence of the polar hydroxyl group and the tertiary amine suggests a degree of aqueous solubility, a desirable trait for many drug candidates. The bulky, lipophilic benzhydryl group will significantly influence its overall lipophilicity (LogP), a critical parameter for cell membrane permeability and potential CNS penetration.
Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: A Multi-step Approach
The synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol is a multi-step process that hinges on the initial construction of the core 2-azaspiro[3.3]heptane scaffold, a methodology pioneered by the Carreira group.[4][5][6][7] The final step involves the stereoselective reduction of the corresponding ketone precursor.
Synthetic Pathway Overview
Caption: General synthetic route to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol.
Step 1: Synthesis of the 2-Azaspiro[3.3]heptan-5-one Core
The foundational 2-azaspiro[3.3]heptane scaffold is typically constructed from commercially available starting materials. While the specific route to the 5-keto derivative is not explicitly detailed in the primary literature for this exact benzhydryl analog, related syntheses suggest a pathway involving the formation of a protected 2-azaspiro[3.3]heptan-5-one.[8] This often involves the construction of the two four-membered rings through cyclization reactions.
Step 2: N-Benzhydrylation of the Spirocyclic Core
Once the protected 2-azaspiro[3.3]heptan-5-one is obtained, the protecting group on the nitrogen is removed, and the secondary amine is then alkylated with a benzhydryl halide, typically benzhydryl bromide, in the presence of a suitable base to yield 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.
Step 3: Reduction to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol
The final step is the reduction of the ketone functionality of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one to the corresponding alcohol. This is a standard transformation in organic synthesis.
Experimental Protocol: Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
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Materials:
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2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq)
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Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
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Methanol (or another suitable protic solvent)
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Dichloromethane (for workup)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Procedure:
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Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride in portions to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of water.
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Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
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Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford pure 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol.
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Spectroscopic Characterization
The structural elucidation of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol and its precursors relies on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzhydryl group, a singlet for the methine proton of the benzhydryl group, and complex multiplets for the aliphatic protons of the spirocyclic core. The proton attached to the hydroxyl-bearing carbon will appear as a distinct signal, and its coupling pattern can provide stereochemical information.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon of the benzhydryl group, the carbon bearing the hydroxyl group, and the aliphatic carbons of the azaspiro[3.3]heptane framework.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The absence of a strong carbonyl (C=O) absorption around 1700-1750 cm⁻¹, which would be present in the ketone precursor, confirms the reduction.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Applications in Drug Discovery
The 2-azaspiro[3.3]heptane scaffold is a promising motif for the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
Central Nervous System (CNS) Disorders
The benzhydryl moiety is a common pharmacophore in many centrally acting drugs, including antihistamines and dopamine reuptake inhibitors. The combination of the benzhydryl group with the novel 2-azaspiro[3.3]heptane core in 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol suggests a high potential for activity in the CNS. The lipophilicity imparted by the benzhydryl group may facilitate crossing the blood-brain barrier. Potential therapeutic targets could include transporters for neurotransmitters like dopamine, serotonin, and norepinephrine, as well as various CNS receptors.
Other Therapeutic Areas
The versatility of the 2-azaspiro[3.3]heptane scaffold allows for its application in a wide range of therapeutic areas beyond CNS disorders. By modifying the substituents on the spirocyclic core, it is possible to tune the pharmacological properties of the molecule to target various enzymes, ion channels, and receptors implicated in diseases such as cancer, inflammation, and cardiovascular disorders.
Future Directions
While 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol represents a molecule of significant interest, further research is required to fully elucidate its therapeutic potential.
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Biological Screening: A comprehensive biological evaluation of this compound is warranted. This should include in vitro screening against a panel of relevant biological targets, followed by in vivo studies in appropriate animal models of disease.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol will be crucial for establishing a clear structure-activity relationship. Modifications to the benzhydryl group and the introduction of substituents on the spirocyclic core could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
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Stereochemical Analysis: The synthesis described above will produce a racemic mixture. The separation of the enantiomers and the determination of their absolute stereochemistry, followed by individual biological evaluation, will be essential, as it is common for biological activity to reside in a single enantiomer.
Conclusion
2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol is a compelling example of a novel, sp³-rich scaffold with significant potential in drug discovery. Its synthesis, based on established methodologies for the construction of the 2-azaspiro[3.3]heptane core, makes it an accessible target for further investigation. The combination of the unique properties of the spirocyclic framework with the well-established pharmacophoric nature of the benzhydryl group makes this compound a promising starting point for the development of new therapeutics, particularly for CNS disorders. The detailed exploration of its chemical properties and biological activities will undoubtedly pave the way for new and exciting discoveries in medicinal chemistry.
References
[4] Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(4), 780–783.
[5] Swiss Open Access Repository. (2011). Synthesis of novel angular spirocyclic azetidines. Retrieved from a publicly accessible university research repository.
[3] BIOFOUNT. (n.d.). 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. Retrieved from a chemical supplier website.
[6] RECERCAT. (2011). Gold-Catalyzed Synthesis of Small Rings. Retrieved from a repository of Catalan research outputs.
[7] Swiss Open Access Repository. (2011). Synthesis of novel angular spirocyclic azetidines. Retrieved from another publicly accessible university research repository.
[9] The Journal of Organic Chemistry. (2011). A One-Pot Preparation of 1,3-Disubstituted Azetidines. ACS Publications.
[10] Google Patents. (2014). United States Patent US 9,139,593 B2.
[11] Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate.
[1] Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
[12] ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
[2] ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
[13] In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. (2017). PubMed.
[14] PubChem. (n.d.). 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1.
[15] Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). PubMed Central.
[16] Google Patents. (n.d.). Azaspiroheptanes and octanes and processes for their production - EP0550025A1.
[17] Google Patents. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - CN103687489A.
[8] Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525.
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